molecular formula C10H9F3O2 B1348534 Ethyl 2-(trifluoromethyl)benzoate CAS No. 577-62-8

Ethyl 2-(trifluoromethyl)benzoate

Cat. No. B1348534
CAS RN: 577-62-8
M. Wt: 218.17 g/mol
InChI Key: BQLMZZVRHPZRBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H9F3O2 . It is a substituted benzoic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate group attached to an ethyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 218.18 and a boiling point of 90°C at 760 mmHg .

Scientific Research Applications

1. Synthesis of Liquid Crystalline Polysiloxanes

Ethyl 2-(trifluoromethyl)benzoate is used in synthesizing fluorinated monomers, such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are precursors for side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit high smectogen properties, useful in thermotropic polymorphism and creating materials with monomorphic character (Bracon et al., 2000).

2. Chemical Structure Determination

This compound derivatives have been used in structural chemistry. The structure of compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined through single-crystal X-ray crystallography, offering insights into molecular interactions and hydrogen bonding patterns (Manolov et al., 2012).

3. Catalytic Reactions

The compound is used in catalytic reactions, like the palladium(II)-catalyzed coupling of electron-deficient arenes, including ethyl benzoate. This process is significant in synthesizing biaryls through dual C–H activation (Zhou & Lu, 2012).

4. Dielectric and Thermodynamic Studies

Studies have been conducted on the dielectric and thermodynamic parameters in mixtures containing ethyl benzoate, demonstrating its role in understanding molecular interactions in liquid mixtures. These studies help correlate various parameters like permittivity, dipole moment, and relaxation time, providing insights into the molecular behavior of such mixtures (Mohan et al., 2011).

5. Synthesis of Novel Compounds

This compound is instrumental in the synthesis of new compounds with potential applications in various fields. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been prepared as a novel anti-juvenile hormone agent, showing potential in biological research (Ishiguro et al., 2003).

6. Trifluoromethyl Benzoate as a Versatile Reagent

Trifluoromethyl benzoate itself is developed as a versatiletrifluoromethoxylation reagent. It demonstrates significant potential in various chemical reactions, including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl halides, and cross-coupling with aryl stannanes. This highlights its versatility in organic synthesis and pharmaceutical research (Zhou et al., 2018).

7. Synthesis of Diverse Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as an intermediate in synthesizing a wide range of trifluoromethyl heterocycles. This showcases the compound's role in creating diverse chemical structures, crucial for developing new materials and drugs (Honey et al., 2012).

Safety and Hazards

This compound is considered harmful and has associated hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

While specific future directions for Ethyl 2-(trifluoromethyl)benzoate are not mentioned in the search results, there is a general interest in the field of difluoromethylation processes . This field has seen recent advances and is expected to continue to grow, potentially leading to new applications for compounds like this compound .

properties

IUPAC Name

ethyl 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMZZVRHPZRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033248
Record name Ethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577-62-8
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Ethyl 2-(trifluoromethyl)benzoate an important impurity to consider in the synthesis of 2'-Trifluoromethylpropiophenone?

A1: this compound is a significant by-product formed during the synthesis of 2'-Trifluoromethylpropiophenone when 2-trifluoromethylbenzoyl chloride reacts with an ethyl Grignard reagent []. Its presence is problematic because it possesses similar properties to the desired product, making separation challenging. The research focuses on a novel purification method to effectively remove this impurity and achieve high purity 2'-Trifluoromethylpropiophenone. This is achieved by selectively hydrolyzing this compound to 2-trifluoromethylbenzoic acid, which has significantly different properties and can be easily separated [].

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